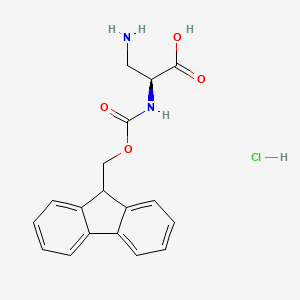

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-aminopropanoic acid hydrochloride

Overview

Description

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-aminopropanoic acid hydrochloride (CAS No. 212688-53-4) is an Fmoc (9-fluorenylmethyloxycarbonyl)-protected amino acid derivative widely used in solid-phase peptide synthesis (SPPS). The Fmoc group serves as a temporary protecting group for the amino terminus, enabling selective deprotection under mild basic conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-aminopropanoic acid hydrochloride typically involves the following steps:

Protection of the Amino Group: The amino group of the amino acid is protected using the 9H-Fluoren-9-ylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the amino acid with 9H-Fluoren-9-ylmethoxycarbonyl chloride in the presence of a base such as sodium hydroxide.

Formation of the Amide Bond: The protected amino acid is then reacted with an amine to form the amide bond. This step often involves the use of coupling agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems for precise control of reaction conditions. Purification steps such as crystallization, filtration, and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenyl group, leading to the formation of fluorenone derivatives.

Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the Fmoc group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Fluorenone derivatives.

Reduction: Hydroxyl derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Role in Peptide Synthesis

The fluorenylmethoxycarbonyl (Fmoc) group is a widely utilized protecting group in solid-phase peptide synthesis (SPPS). The Fmoc strategy offers several advantages:

- Ease of Deprotection : The Fmoc group can be removed under mild basic conditions, which allows for the retention of sensitive functional groups during synthesis.

- Compatibility : It is compatible with a wide range of amino acids and other functional groups, making it versatile for complex peptide sequences.

- Efficiency : The integration of Fmoc chemistry has significantly enhanced the speed and efficiency of peptide synthesis compared to older methods like the Boc strategy .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of fluorene derivatives, including those related to Fmoc-Ala-OH. Research indicates that compounds derived from the fluorene structure exhibit:

- Broad-spectrum Activity : Several derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. For example, certain synthesized fluorene derivatives demonstrated significant inhibitory effects on strains such as Staphylococcus aureus and Escherichia coli .

- Mechanism of Action : The antimicrobial activity is often attributed to structural features that enhance membrane permeability or disrupt cellular processes, making these compounds promising candidates for new antimicrobial agents .

Potential Therapeutic Applications

The therapeutic applications of Fmoc-Ala-OH extend beyond its use in peptide synthesis:

- Antiplasmodial Activity : Some derivatives have been identified as inhibitors of falcipain 2, an enzyme crucial for the life cycle of Plasmodium falciparum, the malaria-causing parasite. Compounds like HTS07940 showed moderate antiplasmodial activity with low cytotoxicity against human cells, indicating their potential as lead compounds for malaria treatment .

- Anticancer Research : Fluorene derivatives have also been investigated for their antiproliferative effects against various cancer cell lines. Structural modifications have been shown to enhance their activity as topoisomerase inhibitors, which are vital targets in cancer therapy .

Case Studies and Research Findings

Mechanism of Action

The compound exerts its effects primarily through its role as a protecting group. The Fmoc group protects the amino group during peptide bond formation, preventing unwanted side reactions. The protection is reversible, allowing for the selective deprotection of the amino group when needed. The mechanism involves the formation of a stable carbamate linkage, which can be cleaved under mild basic conditions.

Comparison with Similar Compounds

Key Properties:

- Molecular Formula : C₁₈H₁₉ClN₂O₄

- Molecular Weight : 362.81 g/mol

- Storage : Sealed in dry conditions at room temperature .

- Hazards : Classified as harmful (H315, H319, H335), causing skin/eye irritation and respiratory tract irritation .

This compound is critical in synthesizing peptides with free side-chain functionalities, particularly where orthogonal protection strategies are required. Its hydrochloride form enhances solubility in polar solvents, facilitating coupling reactions .

Comparison with Similar Fmoc-Protected Amino Acid Derivatives

Structurally analogous compounds differ in the substituent at the β-position (R-group) of the propanoic acid backbone. These variations influence physicochemical properties, applications, and safety profiles.

Structural and Functional Comparisons

Table 1: Comparative Analysis of Selected Fmoc-Protected Amino Acid Derivatives

| Compound | Substituent (R-group) | CAS No. | Molecular Formula | Molecular Weight | Purity | Key Applications |

|---|---|---|---|---|---|---|

| Target compound (hydrochloride form) | 3-aminopropanoic acid | 212688-53-4 | C₁₈H₁₉ClN₂O₄ | 362.81 | - | Peptide synthesis, SPPS |

| (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(o-tolyl)propanoic acid | o-Tolyl (2-methylphenyl) | 211637-75-1 | C₂₅H₂₃NO₄ | 401.45 | 99.76% | Lab chemicals, drug intermediate |

| (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4-methoxy-4-oxobutanoic acid | Methyl (N-methyl), methoxy-oxo | 2044710-58-7 | C₂₁H₂₁NO₆ | 383.40 | - | R&D, specialty peptide synthesis |

| (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-chloro-1H-indol-3-yl)propanoic acid | 6-Chloroindol-3-yl | 908847-42-7 | C₂₆H₂₁ClN₂O₄ | 473.91 | - | Targeted receptor studies |

| (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiophen-3-yl)propanoic acid | Thiophen-3-yl | 186320-06-9 | C₂₂H₁₉NO₄S | 393.46 | - | Bioconjugation, enzyme inhibitors |

Key Findings and Trends

Substituent Impact on Solubility :

- Hydrophilic groups (e.g., 3-aminopropanoic acid in the target compound) improve aqueous solubility, whereas aromatic substituents (e.g., o-tolyl, indolyl) enhance lipid solubility .

- Halogenated derivatives (e.g., 6-chloroindol-3-yl) may increase metabolic stability in therapeutic peptides .

Hazard Profiles :

Biological Activity

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-aminopropanoic acid hydrochloride, commonly referred to as Fmoc-Dap-OH, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, anticancer effects, and potential applications in drug design.

Chemical Structure and Properties

The compound features a fluorenyl group, which is known for its ability to enhance the biological activity of various derivatives. The structure includes:

- A methoxycarbonyl group

- An amino group

- A propanoic acid backbone

These structural elements contribute to the compound's solubility and reactivity, making it suitable for various biological applications.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of fluorenone derivatives, including Fmoc-Dap-OH. The compound has been evaluated against several microbial strains:

| Microbial Strain | Activity Observed |

|---|---|

| Escherichia coli | Moderate inhibitory effect |

| Staphylococcus aureus | Significant growth inhibition |

| Pseudomonas aeruginosa | Variable activity depending on derivatives |

The presence of electron-withdrawing groups in the structure enhances the compound's effectiveness against planktonic and biofilm states of bacteria .

Anticancer Properties

Fluorenone derivatives have shown promising anticancer activities. For instance, compounds related to Fmoc-Dap-OH have been tested for their ability to inhibit cancer cell proliferation. The following table summarizes findings from various studies:

| Compound | Cancer Type | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Fmoc-Dap-OH | Breast Cancer | 12.5 | Induction of apoptosis |

| Tilorone (analog) | Various cancers | 15.0 | Inhibition of topoisomerase IB |

| 9-Fluorenone derivatives | Lung Cancer | 10.0 | Cell cycle arrest |

In particular, research indicates that structural modifications can significantly enhance antiproliferative activity by improving cellular uptake and targeting specific cellular pathways .

Neuroprotective Effects

Emerging studies suggest that fluorenyl derivatives may also exhibit neuroprotective effects. For example, compounds have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases:

| Compound | AChE Inhibition IC50 (nM) |

|---|---|

| Fmoc-Dap-OH | 288 |

| (+)-22 (related derivative) | 31 |

These findings indicate that specific enantiomers may have enhanced binding affinity and stability within biological systems .

Case Studies

- In vitro Studies on Antimicrobial Activity : A study assessed the effectiveness of various fluorenone derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that introducing alkyl chains improved antimicrobial potency significantly compared to standard antibiotics like streptomycin .

- Anticancer Efficacy : Another study focused on the antiproliferative effects of Fmoc-Dap-OH on breast cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth, with notable induction of apoptosis observed through flow cytometry analysis .

Q & A

Q. Basic: What are the key steps for synthesizing (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-aminopropanoic acid hydrochloride?

Answer:

The synthesis typically involves:

Fmoc Protection : The primary amine group of the amino acid is protected using fluorenylmethyloxycarbonyl (Fmoc) chloride under mildly basic conditions (pH 8–9) to prevent unwanted reactions during subsequent coupling steps .

Hydrochloride Formation : The secondary amine is protonated using hydrochloric acid (HCl) to form the hydrochloride salt, enhancing solubility and stability .

Purification : Crude product is purified via reverse-phase HPLC (≥99% purity confirmed by analytical HPLC) and lyophilized for storage .

Q. Basic: How should this compound be stored to maintain stability?

Answer:

- Short-term : Store in a sealed container at room temperature (20–25°C) in a dry environment to prevent hydrolysis .

- Long-term : For extended stability, store at -20°C under inert gas (e.g., argon) to minimize decomposition . Contradictory recommendations exist; stability depends on purity and solvent residues .

Q. Basic: What safety precautions are critical when handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (H315, H319 hazards) .

- Ventilation : Use fume hoods to prevent inhalation of dust (H335 hazard) .

- Spill Management : Collect solid residues with a HEPA-filter vacuum and dispose via licensed chemical waste services .

Q. Advanced: How can reaction conditions be optimized for coupling this compound in peptide synthesis?

Answer:

- pH Control : Maintain pH 7–8 using N,N-diisopropylethylamine (DIPEA) to activate the carboxyl group without premature Fmoc deprotection .

- Temperature : Conduct reactions at 0–4°C to minimize side reactions (e.g., racemization) while ensuring coupling efficiency .

- Solvent Selection : Use dimethylformamide (DMF) or dichloromethane (DCM) for solubility and compatibility with carbodiimide coupling agents (e.g., HBTU) .

Q. Advanced: What analytical methods validate the purity and structure of this compound?

Answer:

- HPLC : Reverse-phase C18 columns with UV detection (220 nm) confirm ≥99% purity .

- NMR : ¹H NMR (400 MHz, DMSO-d6) verifies Fmoc group integration (δ 7.2–7.8 ppm) and hydrochloride protonation (δ 8.5–9.0 ppm) .

- Mass Spectrometry : ESI-MS confirms molecular weight (362.81 g/mol) and chloride adducts .

Q. Advanced: How does Fmoc deprotection impact downstream applications?

Answer:

- Deprotection Method : Treat with 20% piperidine in DMF for 30 minutes to cleave Fmoc without damaging the peptide backbone .

- Side Reactions : Residual piperidine must be removed via repeated DCM washes to avoid alkylation of free amines .

- Stability : Post-deprotection, the hydrochloride salt stabilizes the free amine for subsequent couplings .

Q. Advanced: What are the incompatibilities of this compound under reactive conditions?

Answer:

- Strong Bases : Avoid NaOH or NH4OH, which hydrolyze the Fmoc group .

- Oxidizing Agents : Reactive oxygen species (e.g., H2O2) degrade the fluorenyl moiety, generating toxic byproducts (e.g., NOx) .

- High Temperatures : Prolonged heating (>50°C) causes racemization and decomposition .

Q. Advanced: How can researchers troubleshoot low coupling efficiency in solid-phase synthesis?

Answer:

- Activation Failure : Ensure carboxyl groups are pre-activated with HOBt/DIC for 10 minutes before coupling .

- Steric Hindrance : Use microwave-assisted synthesis (50°C, 10 min) to enhance reaction kinetics for bulky residues .

- Moisture Control : Maintain anhydrous conditions (molecular sieves in DMF) to prevent hydrolysis .

Q. Advanced: What biological applications leverage this compound’s structural features?

Answer:

- Antiviral Peptides : Used in synthesizing HIV-1 entry inhibitors by coupling with cyclohexylmethylamino-phenyl groups .

- Fluorescent Probes : The Fmoc group’s UV activity (λ = 301 nm) enables tracking in cellular uptake studies .

- Targeted Drug Delivery : Incorporation into prodrugs exploits amine reactivity for pH-sensitive release .

Q. Advanced: How do structural modifications (e.g., naphthalene vs. phenyl substituents) alter bioactivity?

Answer:

- Hydrophobicity : Naphthalene (LogP +1.2) enhances membrane permeability compared to phenyl (LogP +0.7) .

- Receptor Binding : Bulkier substituents (e.g., 4-fluorophenyl) improve affinity for chemokine receptors (e.g., CXCR2) .

- Metabolic Stability : Electron-withdrawing groups (e.g., -Cl on indole) reduce CYP450-mediated oxidation .

Properties

IUPAC Name |

(2S)-3-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4.ClH/c19-9-16(17(21)22)20-18(23)24-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15;/h1-8,15-16H,9-10,19H2,(H,20,23)(H,21,22);1H/t16-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJIUYXQXIOYBMD-NTISSMGPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CN)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CN)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.